![molecular formula C24H22N2O5S B2457656 benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 620156-99-2](/img/structure/B2457656.png)
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a pyrimido[2,1-b][1,3]thiazine core with a benzyl ester and an acetoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the benzyl ester and acetoxyphenyl groups. Key reagents and catalysts used in these reactions include acetic anhydride, benzyl alcohol, and various thiazine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the final product. Safety protocols and environmental considerations are also crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions might be carried out in polar aprotic solvents under reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new ester or ether derivatives .
Scientific Research Applications
Reaction Conditions
Common reagents include:
- Oxidizing agents : Potassium permanganate for oxidation reactions.
- Reducing agents : Sodium borohydride for reduction processes.
- Substitution reagents : Alkyl halides for introducing new functional groups.
Chemistry
In synthetic chemistry, benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a versatile building block. Its unique structure allows chemists to develop more complex molecules with specific functionalities.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines exhibit significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
The compound is being explored as a potential therapeutic agent:
- Mechanism of Action : It may interact with specific enzymes or receptors in biological pathways, leading to modulation of cellular activities.
- Therapeutic Potential : Its structural features suggest possible applications in treating diseases such as cancer and bacterial infections.
Industrial Applications
In industry, this compound is utilized in:
- Material Development : The compound's unique properties can be harnessed in creating new materials with desirable chemical characteristics.
- Chemical Processes : Its role in catalytic processes is being investigated to improve reaction efficiencies in industrial settings.
Antimicrobial Studies
A study evaluated various derivatives of thiazine compounds against common bacterial strains. Results indicated that modifications to the benzyl group significantly enhanced antibacterial activity .
Anticancer Research
Recent research focused on the anticancer effects of pyrimido-thiazine derivatives demonstrated promising results in vitro against multiple cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways .
Synthesis Optimization
Efforts have been made to optimize synthesis routes for better yield and purity. Techniques such as continuous flow synthesis and advanced purification methods have been employed to scale production effectively .
Mechanism of Action
The mechanism by which benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of pyrimido[2,1-b][1,3]thiazines, which have been studied for their diverse pharmacological properties including antibacterial, anti-inflammatory, and antitumor activities. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C26H26N2O6S
- Molecular Weight : 494.6 g/mol
- IUPAC Name : Benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- CAS Number : 609794-73-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets in the body. Its structure allows it to fit into active sites of enzymes and receptors, inhibiting their activity and thus affecting several biochemical pathways. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Antibacterial Activity
Studies have demonstrated that derivatives of pyrimido[2,1-b][1,3]thiazines exhibit significant antibacterial properties. The benzyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets.
Anti-inflammatory Activity
Research indicates that benzyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-pyrimido compounds can inhibit COX enzymes selectively. This results in reduced production of pro-inflammatory mediators such as prostaglandins.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial cell wall synthesis | |
Anti-inflammatory | COX enzyme inhibition | |
Antitumor | Induction of apoptosis in cancer cells |
Case Study: COX Inhibition
In a study assessing the COX inhibitory potential of various pyrimido derivatives, benzyl 6-[3-(acetyloxy)phenyl]-8-methyl exhibited an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib. This suggests a promising profile for managing inflammatory diseases.
Properties
IUPAC Name |
benzyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-15-21(23(29)30-14-17-7-4-3-5-8-17)22(26-20(28)11-12-32-24(26)25-15)18-9-6-10-19(13-18)31-16(2)27/h3-10,13,22H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFZQQXWWWSLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC(=O)C)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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